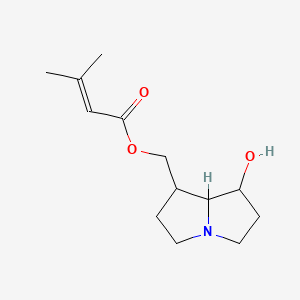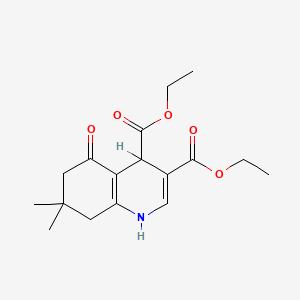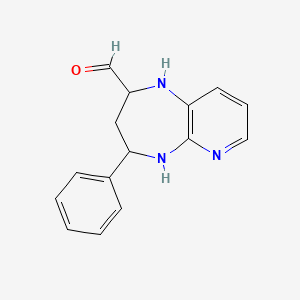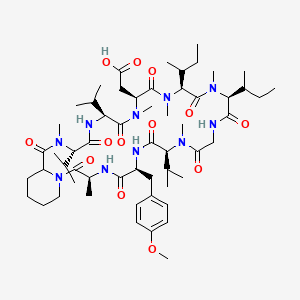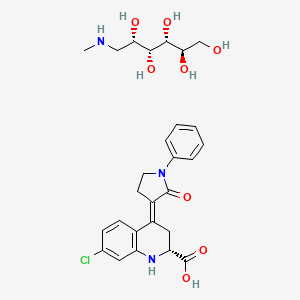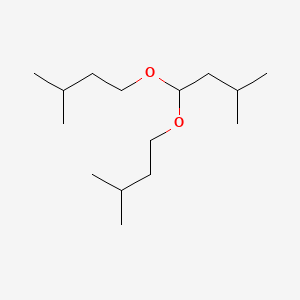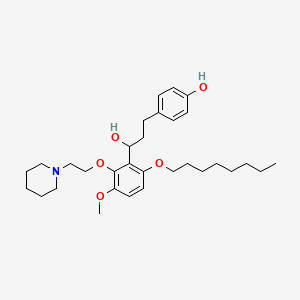
4-Hydroxy-alpha-(3-methoxy-6-(octyloxy)-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-alpha-(3-methoxy-6-(octyloxy)-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol is a complex organic compound that features a combination of aromatic rings, ether linkages, and a piperidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-alpha-(3-methoxy-6-(octyloxy)-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol typically involves multiple steps:
Formation of the aromatic core: The aromatic core can be synthesized through a series of electrophilic aromatic substitution reactions.
Piperidine attachment: The piperidine moiety can be introduced via nucleophilic substitution reactions.
Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The methoxy and octyloxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of new aromatic compounds with different functional groups.
科学研究应用
Chemistry
Synthesis of complex molecules: This compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Drug development:
Biological probes: Can be used as a probe to study biological pathways.
Medicine
Therapeutic agents: Potential use as a therapeutic agent for various diseases.
Diagnostic tools: May be used in diagnostic assays.
Industry
Materials science: Applications in the development of new materials with unique properties.
Chemical manufacturing: Used as an intermediate in the production of other chemicals.
作用机制
The mechanism of action of 4-Hydroxy-alpha-(3-methoxy-6-(octyloxy)-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol would depend on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The piperidine moiety could play a role in binding to biological targets, while the aromatic rings and ether linkages could influence the compound’s overall pharmacokinetics and pharmacodynamics.
相似化合物的比较
Similar Compounds
- 4-Hydroxy-alpha-(3-methoxy-6-(hexyloxy)-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol
- 4-Hydroxy-alpha-(3-methoxy-6-(decyloxy)-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol
Uniqueness
- Structural uniqueness : The specific combination of functional groups in 4-Hydroxy-alpha-(3-methoxy-6-(octyloxy)-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol gives it unique chemical properties.
- Reactivity : The presence of both electron-donating and electron-withdrawing groups can influence its reactivity in various chemical reactions.
- Applications : Its potential applications in diverse fields such as medicinal chemistry, materials science, and organic synthesis make it a compound of significant interest.
属性
CAS 编号 |
126406-27-7 |
|---|---|
分子式 |
C31H47NO5 |
分子量 |
513.7 g/mol |
IUPAC 名称 |
4-[3-hydroxy-3-[3-methoxy-6-octoxy-2-(2-piperidin-1-ylethoxy)phenyl]propyl]phenol |
InChI |
InChI=1S/C31H47NO5/c1-3-4-5-6-7-11-23-36-28-18-19-29(35-2)31(37-24-22-32-20-9-8-10-21-32)30(28)27(34)17-14-25-12-15-26(33)16-13-25/h12-13,15-16,18-19,27,33-34H,3-11,14,17,20-24H2,1-2H3 |
InChI 键 |
BBVXMSPOVZDDOT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC1=C(C(=C(C=C1)OC)OCCN2CCCCC2)C(CCC3=CC=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate](/img/structure/B12752859.png)


